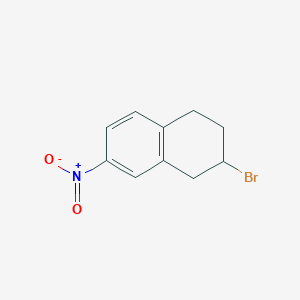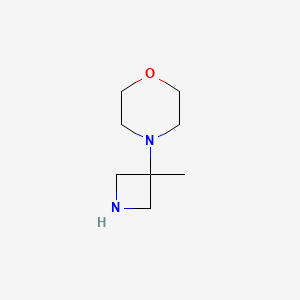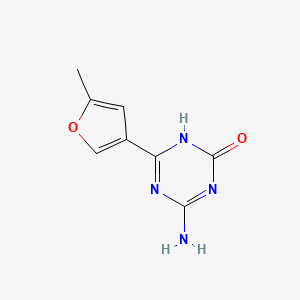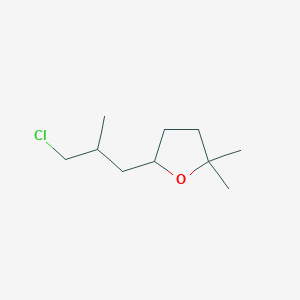
1-Bromo-4-ethyl-2-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-ethyl-2-methylhexane is an organic compound with the molecular formula C9H19Br. It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, bromine) attached to an alkyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyl-2-methylhexane can be synthesized through the bromination of 4-ethyl-2-methylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-ethyl-2-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): In these reactions, the bromine atom is replaced by a nucleophile. Common reagents include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).
Elimination (E1 and E2): These reactions result in the formation of alkenes by the removal of a hydrogen atom and the bromine atom. Common bases used in these reactions include potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) for SN2 reactions, and polar protic solvents like ethanol or water for SN1 reactions.
Elimination: Often performed under basic conditions with strong bases like sodium hydride (NaH) or potassium hydroxide (KOH).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, nitriles, and amines.
Elimination: The major product is typically an alkene, such as 4-ethyl-2-methylhex-1-ene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-ethyl-2-methylhexane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in mechanistic studies of substitution and elimination reactions.
Biology: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-ethyl-2-methylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-methylhexane: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-2-methylhexane: Differently positioned methyl group.
1-Bromo-4-ethylhexane: Lacks the additional methyl group.
Uniqueness: 1-Bromo-4-ethyl-2-methylhexane is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its structure allows for selective reactions that may not be possible with other similar compounds.
Eigenschaften
Molekularformel |
C9H19Br |
|---|---|
Molekulargewicht |
207.15 g/mol |
IUPAC-Name |
1-bromo-4-ethyl-2-methylhexane |
InChI |
InChI=1S/C9H19Br/c1-4-9(5-2)6-8(3)7-10/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
JOOCOFNVTLYENL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13191427.png)

![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13191441.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13191449.png)




![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)


![tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate](/img/structure/B13191506.png)
